molecular formula C19H17NO5 B2916372 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448137-60-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2916372
CAS No.: 1448137-60-7
M. Wt: 339.347
InChI Key: DRLNAPLHOWNTPT-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.3 g/mol . It features a benzofuran moiety linked via a hydroxypropyl chain to a benzo[d][1,3]dioxole-5-carboxamide group. This structural class of compounds is of significant interest in agricultural and plant biology research. Compounds containing the benzo[d][1,3]dioxole carboxamide structure have been identified as potent auxin receptor agonists . Research published in Frontiers in Plant Science has demonstrated that related derivatives can act as novel plant growth regulators, exhibiting a remarkable promotive effect on primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . The proposed mechanism of action for these agonists involves recognition and binding by the auxin receptor TIR1 (Transport Inhibitor Response 1), which significantly enhances transcriptional activity of auxin response reporters and modulates the expression of genes related to root development . This product is intended for non-human research applications only, specifically for use in scientific laboratory studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNAPLHOWNTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the reaction of benzofuran-2-carboxylic acid with 3-hydroxypropylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

  • Reduction: Production of benzofuran-2-yl-3-hydroxypropylamine derivatives.

  • Substitution: Generation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for new antimicrobial agents.

Medicine: The compound has been investigated for its potential use in treating inflammatory diseases and cancer. Its anti-inflammatory properties make it a promising candidate for developing new anti-inflammatory drugs. Additionally, its anticancer activity has been explored in preclinical studies, showing potential in inhibiting tumor growth.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors in the body, leading to its biological activities. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, while its anticancer properties may involve the disruption of cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of benzo[d][1,3]dioxole-5-carboxamides, with variations in the amide substituent and heterocyclic groups. Key analogs include:

Compound Name Substituent Differences Molecular Weight Key Properties/Applications Reference
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) Heptan-4-yl group instead of benzofuran-hydroxypropyl 275.3 Flavoring agent; undergoes CYP450 metabolism
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazole substituent 288.3 Lab chemical; acute oral toxicity (H302)
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide Chlorothiophene instead of benzofuran 379.8 Unreported biological activity
N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide Isopropyl group 235.3 High structural similarity (0.93)

Key Observations :

  • Hydrophilicity : The hydroxypropyl chain in the target compound likely enhances solubility compared to purely alkyl substituents (e.g., heptan-4-yl or isopropyl groups) .

Metabolic and Toxicological Profiles

  • Metabolism :

    • FEMA 4232 : Metabolized via CYP450 oxidation to polar metabolites, followed by sulfation/glucuronidation and urinary excretion .
    • Target Compound : The benzofuran group is less electron-deficient than thiophene or furan, possibly slowing oxidative metabolism. The hydroxypropyl chain may facilitate Phase II conjugation (e.g., glucuronidation) .
  • Toxicity: N-(5-Methylisoxazol-3-yl) Analogs: Exhibit acute oral toxicity (Category 4, H302) and skin irritation (H315), suggesting shared risks for carboxamides with small heterocyclic substituents . Target Compound: No direct toxicity data available, but the hydroxypropyl group may reduce lipophilicity and associated absorption-related toxicity compared to alkyl analogs .

Functional Group Impact on Bioactivity

  • Benzofuran vs. Thiophene/Furan: Benzofuran’s extended aromatic system may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) compared to thiophene or furan derivatives .
  • Hydroxypropyl vs. Alkyl Chains :

    • The hydroxypropyl spacer may improve water solubility and reduce membrane permeability compared to hydrophobic chains (e.g., heptan-4-yl) .

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, a benzo[d][1,3]dioxole structure, and a carboxamide functional group. Its molecular formula is C₁₈H₁₉N₃O₅, with a molecular weight of approximately 353.36 g/mol. The structural complexity contributes to its diverse biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have indicated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Hypolipidemic Effects

In animal models, particularly those induced with hyperlipidemia using Triton WR-1339, compounds structurally related to this compound have shown promising hypolipidemic activity. These compounds help lower serum cholesterol levels by enhancing lipid metabolism and excretion .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in lipid metabolism, thereby reducing cholesterol synthesis.
  • Membrane Disruption : The hydrophobic nature of the benzofuran moiety allows it to integrate into lipid bilayers, disrupting microbial membranes and leading to cell death.

Study 1: Antioxidant Evaluation

A study conducted on various benzofuran derivatives assessed their antioxidant capacity using DPPH radical scavenging assays. Results indicated that modifications at the hydroxyl position significantly enhanced antioxidant activity compared to unmodified analogs .

Study 2: Antimicrobial Screening

In a screening of several benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating effective antimicrobial properties .

Data Table: Biological Activity Summary

Activity Effectiveness Mechanism
AntioxidantHigh (IC50 < 50 µM)Free radical scavenging
AntimicrobialModerate (MIC 15-30 µg/mL)Membrane disruption
HypolipidemicSignificant reductionEnzyme inhibition

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide? A: The compound can be synthesized via coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and functionalized benzofuran-propylamine intermediates. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., THF or DMF) under nitrogen .
  • Hydroxyl group protection : Protect the 3-hydroxypropyl moiety with tert-butyldimethylsilyl (TBS) groups during synthesis to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
    Validation via 1H^1H-NMR (e.g., δ 6.02 ppm for dioxole protons) and LCMS (m/z ~440 [M+H]+^+) is critical .

Advanced Yield Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A:

  • Temperature control : Conduct coupling reactions at 0°C to minimize racemization, followed by gradual warming to room temperature .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for benzofuran intermediate synthesis via Suzuki-Miyaura cross-coupling .
  • Solvent selection : Anhydrous DMF or THF enhances reagent solubility, while dichloromethane reduces polar byproduct formation .
    Contradictions in yield (e.g., 70–90%) may arise from trace moisture; use molecular sieves or activated alumina for solvent drying .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the compound’s structure? A:

  • NMR spectroscopy :
    • 1H^1H-NMR: Identify benzofuran protons (δ 7.2–7.4 ppm) and dioxole methylene (δ 5.9–6.1 ppm) .
    • 13C^{13}C-NMR: Carboxamide carbonyl at ~168 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • X-ray diffraction (XRD) : For crystalline derivatives, resolve bond angles and stereochemistry .

Advanced Data Contradiction Analysis

Q: How should researchers address contradictory spectral data during characterization? A:

  • Case example : If 1H^1H-NMR shows unexpected splitting in the benzofuran region, consider:
    • Tautomerism : Check for keto-enol equilibria using variable-temperature NMR .
    • Impurity profiling : Compare LCMS retention times with synthetic intermediates (e.g., unreacted benzo[d][1,3]dioxole-5-carboxylic acid) .
  • Mitigation : Repeat synthesis with deuterated solvents to exclude solvent artifacts .

Biological Activity Evaluation

Q: What methodologies are used to assess the compound’s bioactivity? A:

  • Enzyme inhibition assays :
    • Kinetic studies : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Docking simulations : Perform AutoDock/Vina to predict binding interactions with benzofuran and dioxole motifs .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to evaluate selectivity (therapeutic index >10 recommended) .

Pharmacological Safety Profiling

Q: How is the compound’s toxicological profile determined? A:

  • Acute toxicity : OECD Guideline 423 oral dosing in rodents; monitor for H302 (harmful if swallowed) and H335 (respiratory irritation) .
  • NOEL determination : 28-day subchronic studies (e.g., 20 mg/kg/day in rats) to establish safe exposure thresholds .
  • Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation pathways .

Advanced Computational Modeling

Q: How can computational tools predict the compound’s reactivity and target affinity? A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxamide carbonyl) .
  • Molecular dynamics (MD) : Simulate binding to proteins (e.g., 1 µs trajectories in GROMACS) to assess conformational stability .
  • QSAR models : Train regression models on logP and polar surface area to forecast blood-brain barrier permeability .

Stability and Storage

Q: What conditions ensure the compound’s long-term stability? A:

  • Storage : -20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis of the carboxamide .
  • Degradation analysis : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., benzoic acid derivatives) .

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